molecular formula C21H19F3N2OS B2783750 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234866-91-1

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2783750
CAS RN: 1234866-91-1
M. Wt: 404.45
InChI Key: QJYRWEHEHAVLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

A study by Muccioli et al. (2003) presents a novel approach to synthesizing benzhydryl-phenylureas, which could be relevant to the compound . This process involves the reaction of substituted benzils with phenylureas under microwave irradiation, providing an efficient method to access substituted 1-benzhydryl-3-phenyl-ureas Muccioli, G., Wouters, J., Poupaert, J., Norberg, B., Poppitz, W., Scriba, G., & Lambert, D. (2003). Versatile access to benzhydryl-phenylureas through an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. Organic Letters, 5(20), 3599-602..

Catalytic and Enzyme Inhibition Applications

Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their potential as acetylcholinesterase inhibitors. This research could indicate potential applications of similar compounds in enzyme inhibition and the development of therapeutic agents Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M. (1995). Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation. Journal of Medicinal Chemistry, 38(15), 2969-73..

Anion Recognition and Binding Studies

Nishizawa et al. (1995) investigated the anion recognition capabilities of urea and thiourea groups, demonstrating that such compounds can act as neutral receptors for dihydrogenphosphate. This highlights potential applications in sensing and recognition technologies Nishizawa, S., Bühlmann, P., Iwao, M., & Umezawa, Y. (1995). Anion recognition by urea and thiourea groups: Remarkably simple neutral receptors for dihydrogenphosphate. Tetrahedron Letters, 36, 6483-6486..

Antimicrobial Activity

Reddy et al. (2003) synthesized N-(Substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas and evaluated their antifungal and antibacterial properties. Such studies suggest that derivatives of 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea might possess useful antimicrobial properties Reddy, P. V. G., Reddy, C. S., & Raju, C. N. (2003). Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas. Chemical & Pharmaceutical Bulletin, 51, 860-863..

Organocatalysis

Zhang et al. (2014) reviewed the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound with structural similarities, in organocatalysis. This provides insight into potential catalytic applications of this compound in various organic transformations Zhang, Z., Bao, Z., & Xing, H. (2014). N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(20), 3151-62..

properties

IUPAC Name

3-benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c22-21(23,24)15-26(13-16-11-12-28-14-16)20(27)25-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYRWEHEHAVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.